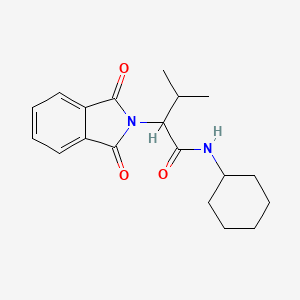
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide, commonly known as CDIM8, is a small molecule that has gained attention in recent years for its potential therapeutic applications. CDIM8 belongs to the class of compounds known as indolylmaleimides, which have been shown to have anticancer, anti-inflammatory, and antiviral activities.
作用機序
The mechanism of action of CDIM8 is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC) activity. PKC is a family of enzymes that play a key role in cell signaling and regulation. CDIM8 has been shown to inhibit the activity of PKC by binding to the enzyme and preventing its activation. This inhibition of PKC activity is believed to be responsible for many of the observed effects of CDIM8, including its anticancer, anti-inflammatory, and antiviral properties.
Biochemical and Physiological Effects
CDIM8 has been shown to have a number of biochemical and physiological effects. In cancer cells, CDIM8 has been shown to induce apoptosis, or programmed cell death, which is believed to be responsible for its anticancer properties. CDIM8 has also been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. Additionally, CDIM8 has been shown to inhibit viral replication by interfering with the viral life cycle.
実験室実験の利点と制限
CDIM8 has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and purify. It has also been shown to have a wide range of potential therapeutic applications, making it a promising candidate for further study. However, there are also some limitations to using CDIM8 in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully evaluated. Additionally, CDIM8 may have limited bioavailability and may require modifications to improve its pharmacokinetic properties.
将来の方向性
There are several future directions for the study of CDIM8. One area of interest is the development of CDIM8 analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of CDIM8 and its effects on other signaling pathways. Additionally, CDIM8 may have potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders, which warrant further investigation. Overall, CDIM8 is a promising compound with a wide range of potential therapeutic applications that deserves further study.
合成法
The synthesis of CDIM8 involves a multistep process that begins with the reaction of cyclohexanone with ethyl acetoacetate to form ethyl 2-cyclohexylideneacetoacetate. This compound is then reacted with hydrazine hydrate to form 2-cyclohexylidenehydrazinecarboxylic acid ethyl ester. The final step involves the reaction of 2-cyclohexylidenehydrazinecarboxylic acid ethyl ester with 3-methyl-2-butanone in the presence of acetic anhydride to form CDIM8.
科学的研究の応用
CDIM8 has been shown to have a wide range of potential therapeutic applications. It has been studied for its anticancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. CDIM8 has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CDIM8 has been studied for its antiviral properties and has been shown to inhibit the replication of several viruses, including HIV-1 and influenza virus.
特性
IUPAC Name |
N-cyclohexyl-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12(2)16(17(22)20-13-8-4-3-5-9-13)21-18(23)14-10-6-7-11-15(14)19(21)24/h6-7,10-13,16H,3-5,8-9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKSXVHIGQYKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4934190.png)
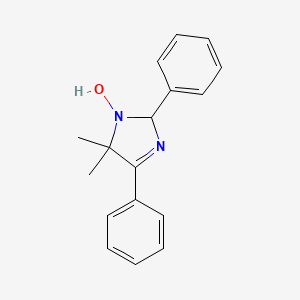
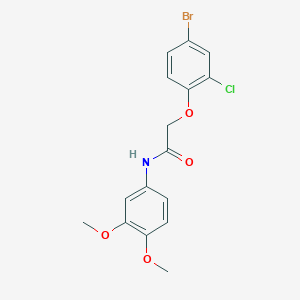

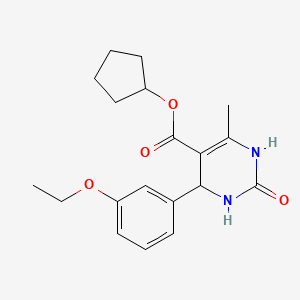
![2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol](/img/structure/B4934223.png)
![2-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4934230.png)
![8-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4934236.png)
![4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B4934275.png)
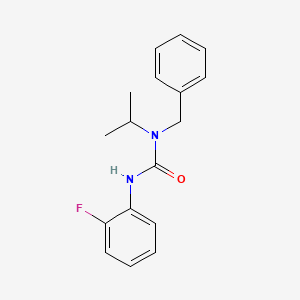
![6-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4934279.png)
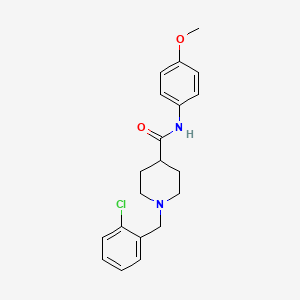
![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B4934293.png)
![methyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)acetate](/img/structure/B4934300.png)